2,3-Dimethylphenyl 5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylphenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate is a complex organic compound with a unique structure that combines a pyrimidine ring with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethylphenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Propane-1-sulfonyl Group: This step involves sulfonylation, which can be carried out using sulfonyl chlorides under basic conditions.
Esterification: The final step involves esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylphenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethylphenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-dimethylphenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
- 2,3-Dimethylphenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate
- 2,3-Dimethylphenyl 5-chloro-2-(butylsulfonyl)pyrimidine-4-carboxylate
Uniqueness
2,3-Dimethylphenyl 5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propane-1-sulfonyl group, in particular, may offer unique interactions and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H17ClN2O4S |
---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
(2,3-dimethylphenyl) 5-chloro-2-propylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C16H17ClN2O4S/c1-4-8-24(21,22)16-18-9-12(17)14(19-16)15(20)23-13-7-5-6-10(2)11(13)3/h5-7,9H,4,8H2,1-3H3 |
InChI Key |
KWEZEWVBITUGGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=CC(=C2C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.